molecular formula C16H20F3NO4 B12976638 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12976638
M. Wt: 347.33 g/mol
InChI Key: XUPGCCQZOAAOCR-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl-substituted benzyl group, and a chiral center at the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Benzyl Group: The protected amino acid is then subjected to a nucleophilic substitution reaction with a benzyl halide containing a trifluoromethyl group.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and IR.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Benzyl halides, trifluoromethylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group and the trifluoromethyl-substituted benzyl group can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid

Uniqueness

The unique feature of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid is the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with target molecules.

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1

InChI Key

XUPGCCQZOAAOCR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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